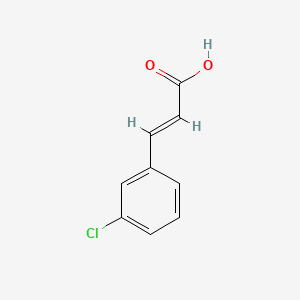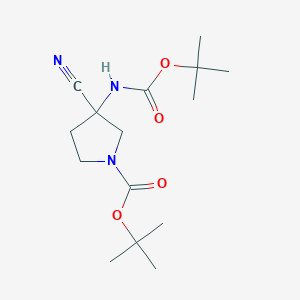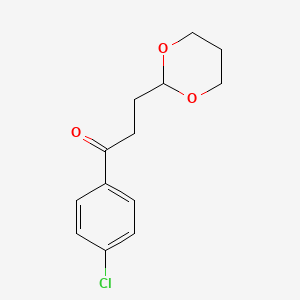
4'-Chloro-3-(1,3-dioxan-2-YL)propiophenone
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4’-Chloro-3-(1,3-dioxan-2-YL)propiophenone consists of a dioxane ring attached to a propiophenone group with a chlorine atom on the phenyl ring . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic data or crystallographic analysis.Chemical Reactions Analysis
Specific chemical reactions involving 4’-Chloro-3-(1,3-dioxan-2-YL)propiophenone are not provided in the sources retrieved. As with many organic compounds, it could potentially undergo a variety of reactions depending on the conditions, such as substitution reactions at the chloro group or reactions at the carbonyl group of the propiophenone .Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(1,3-dioxan-2-YL)propiophenone has been the subject of numerous scientific studies due to its wide range of applications. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants, antidepressants, and anti-inflammatory agents. It has also been used as a starting material for the synthesis of various other compounds, such as polymers, dyes, and fragrances. In addition, it has been used in the preparation of various catalysts and in the modification of polymers.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(1,3-dioxan-2-YL)propiophenone is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and other compounds. In addition, it is believed that the compound may act as an antioxidant, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(1,3-dioxan-2-YL)propiophenone are not well understood. However, it is believed that the compound may have some effect on the nervous system, as it has been shown to have an inhibitory effect on certain enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to have an antioxidant effect, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 4-Chloro-3-(1,3-dioxan-2-YL)propiophenone in lab experiments are its availability, low cost, and wide range of applications. It is also relatively easy to synthesize, and is relatively stable in air. However, one of the main disadvantages is its high boiling point, which can make it difficult to purify. In addition, the compound is highly flammable and should be handled with care.
Zukünftige Richtungen
There are numerous potential future directions for research into the use of 4-Chloro-3-(1,3-dioxan-2-YL)propiophenone. These include further studies into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical, chemical, and biotechnology industries. In addition, further research could be conducted into the synthesis of new compounds using 4-Chloro-3-(1,3-dioxan-2-YL)propiophenone as a starting material. Other potential future directions include the development of new catalysts and the modification of polymers using the compound.
Safety and Hazards
4’-Chloro-3-(1,3-dioxan-2-YL)propiophenone is labeled as an irritant, indicating that it can cause irritation to the skin, eyes, or respiratory tract . As with all chemicals, it should be handled with appropriate safety precautions. More detailed safety data would be available in a Material Safety Data Sheet (MSDS) for this specific compound .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWPTAGNDXCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465866 | |
| Record name | 4'-CHLORO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724708-06-9 | |
| Record name | 4'-CHLORO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



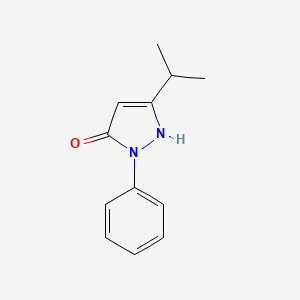
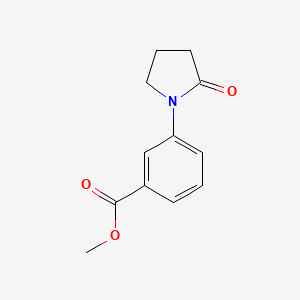

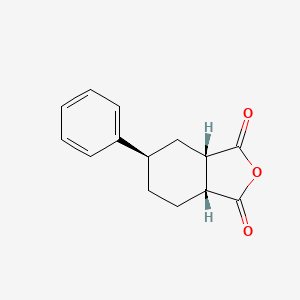
![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)

![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/no-structure.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)


